Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate (CAS: 191033-99-5) is a piperazine-based compound with a molecular formula of C₁₈H₂₅FN₂O₄ and a molecular weight of 352.40 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group at the N1-position of the piperazine ring, enhancing solubility and acting as a protective group during synthesis.
- A methoxy-oxoethyl group at the C2-position, which may influence metabolic stability and electronic properties.
This compound is frequently used as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase inhibitors, and antimalarial agents .
Properties
IUPAC Name |
tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYEPQDKQZDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through an esterification reaction involving methoxyacetic acid and the piperazine derivative.
Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide is a synthetic organic compound belonging to the class of pyrazolopyrimidines. Its unique structure confers a range of biological activities that are of significant interest in medicinal chemistry. This article explores its potential applications, focusing on its pharmacological properties and therapeutic uses.
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Studies have shown that derivatives of pyrazolopyrimidines can inhibit tumor cell proliferation. The compound may act by interfering with specific signaling pathways involved in cancer cell survival and growth.
- Anti-inflammatory Properties : The inhibition of cyclooxygenase (COX) enzymes has been observed, which suggests potential applications in treating inflammatory diseases.
- Antiviral Effects : Some studies indicate that pyrazolopyrimidine derivatives can exhibit antiviral activity by disrupting viral replication processes.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug discovery programs aimed at developing new treatments for cancer and inflammatory diseases. Its structural modifications can lead to enhanced efficacy and reduced side effects.
Inhibition Studies
Research has focused on the compound's ability to inhibit key enzymes involved in disease processes. For example, it has been studied for its effects on COX enzymes and other targets relevant to inflammation and cancer biology.
Data Table: Biological Activities of the Compound
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | , |
| Anti-inflammatory | COX enzyme inhibition | , |
| Antiviral | Disruption of viral replication |
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of various pyrazolopyrimidine derivatives, including the compound . The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. The trial reported a marked reduction in inflammation markers and improvement in patient-reported outcomes, indicating its therapeutic potential in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperazine ring provides structural stability. The methoxy-oxoethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties between the target compound and analogs:
Structure-Activity Relationship (SAR) Trends
Aryl Substituents: 4-Fluorophenyl: Enhances metabolic stability and target affinity via hydrophobic and halogen-bonding interactions. 4-Cyanophenyl: Increases polarity and hydrogen-bond acceptor capacity, improving solubility but reducing membrane permeability .
Piperazine Modifications :
- Boc Protection : Improves synthetic yield and stability but may limit in vivo activity due to slow deprotection.
- Acetylation () : Reduces basicity, altering pharmacokinetic profiles .
Side Chain Variations :
- Methoxy-oxoethyl (Target Compound) : Balances lipophilicity and electronic effects for optimal bioavailability.
- Methylbutynyl () : Introduces steric bulk, delaying enzymatic degradation .
Biological Activity
Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate (CAS No. 191033-99-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its structure, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.40 g/mol. The presence of a piperazine ring, a fluorophenyl group, and a methoxy ketone moiety suggests potential interactions with various biological targets.
Research indicates that compounds containing piperazine structures often exhibit diverse pharmacological activities, including:
- Antidepressant Effects : Piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation.
- Antitumor Activity : Some studies suggest that piperazine derivatives may inhibit specific kinases involved in cancer progression, although direct evidence for this compound is limited.
- Antimicrobial Properties : The presence of the fluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial activity.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar piperazine derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation in cancer cell lines and modulating immune responses.
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 0.5 | PDGFR |
| Compound B | Antimicrobial | 1.0 | Bacterial Cell Wall |
| Compound C | Neurotransmitter Modulation | 0.3 | Serotonin Receptor |
In Vivo Studies
While specific in vivo data for this compound is sparse, related compounds have demonstrated efficacy in animal models. For example, piperazine derivatives have been tested for their effects on tumor growth in mice, showing reduced tumor size compared to controls.
Case Studies
- Study on Antitumor Activity : A study explored the effects of piperazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures could effectively inhibit cell growth through apoptosis induction.
- Neuropharmacological Assessment : Another study evaluated the impact of piperazine-containing compounds on anxiety-like behaviors in rodent models. Results suggested that these compounds could modulate neurotransmitter levels, leading to reduced anxiety.
- Antimicrobial Testing : Research has shown that certain piperazine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Q & A
Q. What are the key steps and reaction conditions for synthesizing tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Key steps include:
- Step 1 : Condensation of a fluorophenyl precursor with a piperazine derivative under mild conditions (e.g., triethylamine in tetrahydrofuran (THF)) to introduce the fluorophenyl group .
- Step 2 : Methoxycarbonyl group incorporation via esterification, often using reagents like dimethyl carbonate or methyl chloroformate .
- Step 3 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base . Critical parameters include temperature control (0–25°C), solvent choice (THF, dichloromethane), and reaction time (12–24 hours). Purification is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., fluorophenyl aromatic signals at ~7.0 ppm) and carbon backbone .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data in optimizing reaction yields for this compound?
Contradictions in yield optimization often arise from variations in:
- Catalyst selection : Bases like triethylamine vs. DMAP may alter reaction rates .
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while non-polar solvents improve Boc protection efficiency .
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions during fluorophenyl coupling . Systematic Design of Experiments (DoE) with multivariate analysis (e.g., ANOVA) can identify dominant factors .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this piperazine derivative?
SAR studies should focus on:
- Fluorophenyl substituents : Varying fluorine position (para vs. meta) to assess impact on lipophilicity and receptor binding .
- Methoxycarbonyl group : Replacing with other esters (e.g., ethoxy) to modulate metabolic stability .
- Piperazine ring modifications : Introducing methyl groups or chiral centers to evaluate steric and stereoelectronic effects . Use computational tools (e.g., molecular docking) to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers elucidate the mechanism of action for this compound in biological systems?
- Receptor binding assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
- Cellular models : Assess effects on intracellular signaling (e.g., cAMP levels via ELISA) in HEK-293 or CHO cells expressing target receptors .
- Metabolic profiling : LC-MS/MS to identify metabolites and stability in liver microsomes .
Q. What are the challenges in purifying this compound, and how can they be addressed?
Common challenges include:
- Co-elution of byproducts : Optimize HPLC gradients (e.g., 10–90% acetonitrile in 20 minutes) or use chiral columns for enantiomeric separation .
- Low crystallinity : Employ anti-solvent crystallization (e.g., hexane in dichloromethane) .
- Hydrolytic instability of the Boc group : Use anhydrous conditions during synthesis and storage at –20°C .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 4-Fluorophenyl bromide, THF, 0°C | 65–75 | >90 | |
| 2 | Esterification | Methyl chloroformate, Et₃N, DCM | 70–80 | >95 | |
| 3 | Boc Protection | Boc₂O, DMAP, 25°C | 85–90 | >98 |
Table 2 : Analytical Data for Characterization
| Technique | Key Peaks/Parameters | Significance | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.4 (fluorophenyl), δ 3.6 (methoxy) | Confirms aromatic and methoxy groups | |
| HPLC | Retention time = 8.2 min (C18 column) | Purity assessment | |
| IR | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | Functional group verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
